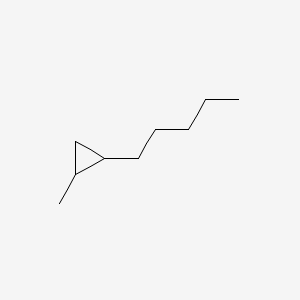
1-Methyl-2-pentylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-pentylcyclopropane is an organic compound with the molecular formula C₉H₁₈ . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with a methyl group and a pentyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-pentylcyclopropane can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 1-pentene with diazomethane in the presence of a catalyst can yield this compound. The reaction conditions typically include a solvent such as diethyl ether and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids.
Reduction: Reduction reactions can convert this compound to cyclopropylmethane derivatives using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, forming compounds like 1-methyl-2-pentyl-3-chlorocyclopropane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Cyclopropane carboxylic acids.
Reduction: Cyclopropylmethane derivatives.
Substitution: Halogenated cyclopropane compounds.
Applications De Recherche Scientifique
1-Methyl-2-pentylcyclopropane has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-methyl-2-pentylcyclopropane involves its interaction with molecular targets through its cyclopropane ring. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methylcyclopropane: A cyclopropane ring substituted with a single methyl group.
2-Pentylcyclopropane: A cyclopropane ring substituted with a pentyl group.
Uniqueness: 1-Methyl-2-pentylcyclopropane is unique due to the presence of both a methyl group and a pentyl group on the cyclopropane ring. This substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
41977-37-1 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1-methyl-2-pentylcyclopropane |
InChI |
InChI=1S/C9H18/c1-3-4-5-6-9-7-8(9)2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
SSVIRINIJMZEHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


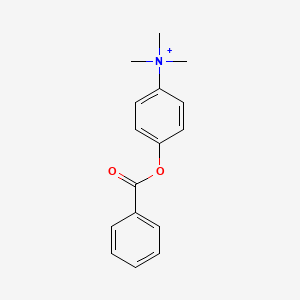

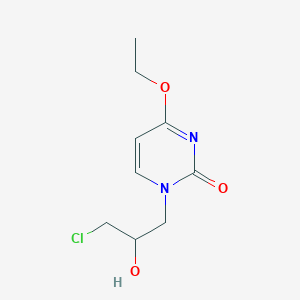
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)


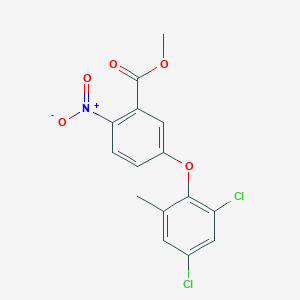
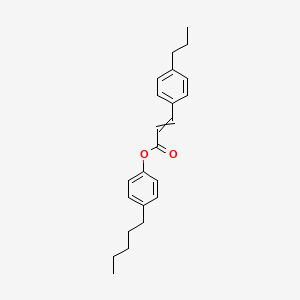
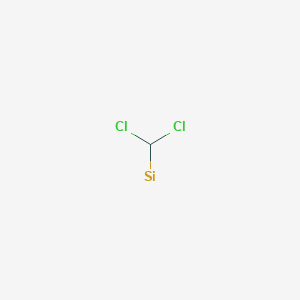

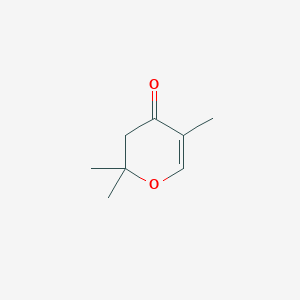
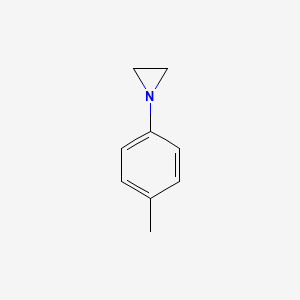
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)
